molecular formula C13H16O3 B14433879 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- CAS No. 79694-80-7

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl-

Cat. No.: B14433879
CAS No.: 79694-80-7
M. Wt: 220.26 g/mol
InChI Key: PXOSMMQRWXMSBG-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzopyran core with specific substitutions that confer distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable phenol derivative with an aldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(1-hydroxyethyl)-2,2-dimethyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

79694-80-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-(1-hydroxyethyl)-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C13H16O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6,8,14H,7H2,1-3H3

InChI Key

PXOSMMQRWXMSBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(CC2=O)(C)C)O

Origin of Product

United States

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